REACTION_SMILES
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[CH3:19][OH:20].[CH3:2][O:3][C:4](=[O:5])[c:6]1[cH:7][cH:8][c:9]([NH:15][C:16]([CH3:17])=[O:18])[c:10]2[c:14]1[O:13][CH2:12][CH2:11]2.[NH3:1]>>[NH2:1][C:4](=[O:3])[c:6]1[cH:7][cH:8][c:9]([NH:15][C:16]([CH3:17])=[O:18])[c:10]2[c:14]1[O:13][CH2:12][CH2:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(NC(C)=O)c2c1OCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(C(N)=O)c2c1CCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |